molecular formula C6H11NO3 B2572165 Ethyl 3-aminooxetane-3-carboxylate CAS No. 1507113-65-6

Ethyl 3-aminooxetane-3-carboxylate

Cat. No.: B2572165
CAS No.: 1507113-65-6
M. Wt: 145.158
InChI Key: BHZGJATVLASYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminooxetane-3-carboxylate is a chemical compound with the molecular formula C6H11NO3. It features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the third carbon of the oxetane ring.

Biochemical Analysis

Biochemical Properties

Ethyl 3-aminooxetane-3-carboxylate is known for its amphoteric reactivity towards polarized π-systems in a diverse range of intermolecular [3 + 2] annulations This means it can act as both a nucleophile and an electrophile, allowing it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that 3-aminooxetanes, a family of molecules to which this compound belongs, can influence cell function . For instance, they have been found to inhibit ASCT2-mediated glutamine uptake in human melanoma cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exhibit amphoteric reactivity, which allows it to participate in [3 + 2] annulations This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminooxetane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors. For instance, the synthesis can start from ethyl 3-hydroxy-3-oxopropanoate, which undergoes cyclization with an appropriate amine under acidic conditions to form the oxetane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminooxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxetanes, amino alcohols, and various oxetane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 3-aminooxetane-3-carboxylate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxyoxetane-3-carboxylate: Similar in structure but with a hydroxyl group instead of an amino group.

    Ethyl 3-aminotetrahydrofuran-3-carboxylate: Contains a five-membered ring instead of a four-membered oxetane ring.

    Ethyl 3-aminooxetane-2-carboxylate: The position of the carboxylate group differs.

Uniqueness

Ethyl 3-aminooxetane-3-carboxylate is unique due to its specific ring structure and the presence of both an amino group and a carboxylate ester. This combination imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

ethyl 3-aminooxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGJATVLASYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507113-65-6
Record name ethyl 3-aminooxetane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.